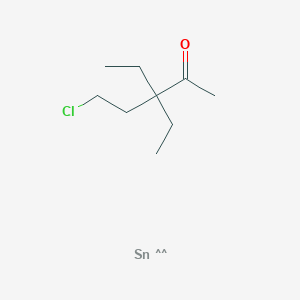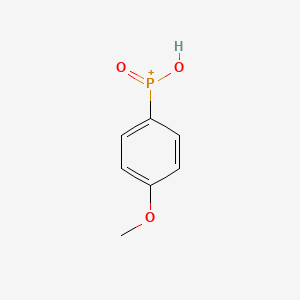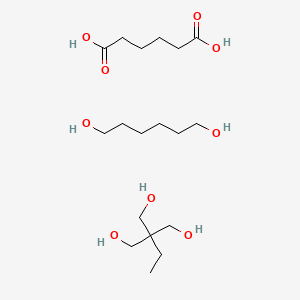
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine is a heterocyclic organic compound with the molecular formula C9H21N3.
Vorbereitungsmethoden
The synthesis of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of trimethylamine with a suitable dihaloalkane, followed by cyclization to form the triazacyclononane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazacyclononane derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine can be compared with other similar compounds, such as:
1,4,7-Trimethyl-1,4,7-triazacyclononane: This compound has a similar triazacyclononane ring structure but differs in the degree of hydrogenation and substitution pattern.
1,4,7-Trimethyldiethylenetriamine: This compound features a linear triamine structure with trimethyl substitution, differing from the cyclic structure of this compound.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
54724-89-9 |
|---|---|
Molekularformel |
C9H15N3 |
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1,4,7-trimethyl-1,4,7-triazonine |
InChI |
InChI=1S/C9H15N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H,1-3H3 |
InChI-Schlüssel |
ACUHANXUISGPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN(C=CN(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)



![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)






![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
